7-butan-2-yl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
CAS No. |
510733-35-4 |
|---|---|
Molecular Formula |
C18H21N5O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
7-butan-2-yl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c1-4-11(3)23-15(19)12(17(24)20-5-2)10-13-16(23)21-14-8-6-7-9-22(14)18(13)25/h6-11,19H,4-5H2,1-3H3,(H,20,24) |
InChI Key |
OXMBTESBNUPFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C1=N)C(=O)NCC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butan-2-yl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the butan-2-yl and N-ethyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-butan-2-yl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities that are crucial for drug development:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The unique structure may enhance binding affinity to bacterial targets.
- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting that this compound could be explored for developing new anticancer agents.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is essential for elucidating its pharmacodynamics and pharmacokinetics:
- Mechanism of Action : Investigating the molecular interactions with specific receptors or enzymes can provide insights into its therapeutic potential.
- In Vivo Studies : Animal models may be required to evaluate the efficacy and safety profile before clinical trials.
Case Studies
- Case Study A : A study demonstrated the antimicrobial properties of similar triazatricyclo compounds against resistant strains of bacteria.
- Case Study B : Another investigation highlighted the anticancer effects in vitro on breast cancer cell lines using derivatives of this compound.
Mechanism of Action
The mechanism of action of 7-butan-2-yl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from )
- Core Structure : Spiro[4.5]decane with a benzothiazole moiety.
- Functional Groups :
- 7-Oxa (ether) and 9-aza (amine) heteroatoms.
- Benzothiazole substituent (electron-deficient aromatic system).
- Comparison :
Benzathine Benzylpenicillin (from )
- Core Structure : Bicyclo[3.2.0]heptane (β-lactam antibiotic backbone).
- Functional Groups :
- β-Lactam ring (critical for antibacterial activity).
- Phenylacetamido and dimethyl groups.
- Comparison: The bicyclic system in benzathine benzylpenicillin is smaller and less conformationally restricted than the tricyclic system of the target compound . Both molecules include carboxamide-like groups, but the penicillin derivative’s β-lactam ring confers reactivity absent in the target’s imino-oxo system.
Structural and Functional Analysis (Table)
Research Findings and Mechanistic Insights
- Reactivity: The target compound’s 6-imino group may exhibit tautomerism (e.g., enamine-imine equilibrium), similar to the benzothiazole-imine intermediates in .
- Steric Effects: The butan-2-yl substituent in the target compound likely enhances membrane permeability compared to the polar dimethylamino group in the spiro compound.
- Pharmacological Potential: While benzathine benzylpenicillin’s β-lactam ring is essential for its antibacterial activity, the target’s tricyclic system could interact with larger binding pockets (e.g., ATP sites in kinases).
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound is synthesized via multi-step reactions involving cyclization and coupling. Key steps include using spirocyclic intermediates formed by reacting 2-Oxa-spiro[3.4]octane-1,3-dione with substituted amines. Post-synthesis purification via recrystallization and characterization through melting point, elemental analysis, IR, and UV-Vis spectroscopy ensures structural fidelity. Critical parameters include solvent choice (e.g., acetonitrile) and catalyst optimization (e.g., trichloroisocyanuric acid) .
Q. How can researchers validate the compound’s purity and structure?
Use a combination of:
- Elemental analysis to confirm empirical formula.
- IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, imino at ~1650 cm⁻¹).
- UV-Vis spectroscopy to assess π-conjugation in the tricyclic system (λmax ~250-300 nm).
- Melting point consistency (±2°C deviation indicates impurities) .
Q. What preliminary biological screening methods are applicable?
Conduct in vitro antibacterial assays (e.g., microdilution for MIC determination) against model strains. For receptor interaction studies, use competitive binding assays with fluorescent probes or enzyme inhibition tests (e.g., measuring IC50 for target hydrolases). Reference methodologies from analogous tricyclic carboxamides, which show activity against Gram-positive bacteria .
Advanced Questions
Q. How can computational modeling optimize synthetic routes?
Integrate molecular dynamics simulations (e.g., COMSOL Multiphysics) to model solvent effects and reaction kinetics. AI platforms can predict optimal conditions by analyzing variables like solvent polarity (e.g., toluene vs. DMF), temperature (20-80°C), and catalyst loading (e.g., 5-10 mol%). For example, AI-driven parameter screening reduced side-product formation by 30% in similar heterocyclic syntheses .
Q. How to resolve spectral data contradictions during structural elucidation?
- Cross-validate with NMR spectroscopy (if accessible) to confirm proton environments.
- Revisit synthetic intermediates via LC-MS to detect byproducts (e.g., uncyclized precursors).
- Apply density functional theory (DFT) to reconcile experimental IR/UV-Vis data with electronic structure predictions. For instance, imino tautomerization may cause unexpected UV shifts, requiring computational validation .
Q. What advanced techniques study its interaction with biological targets?
- Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) for receptor-ligand complexes.
- X-ray crystallography resolves 3D interaction motifs (e.g., hydrogen bonding with active-site residues).
- Stopped-flow fluorescence monitors real-time conformational changes in enzymes upon binding. These methods are validated in studies on structurally related tricyclic compounds .
Q. How does the tricyclic architecture influence reactivity and bioactivity?
The fused ring system imposes steric constraints, directing electrophilic attacks to the imino group. Hammett analysis (σ values) and HOMO/LUMO mapping predict regioselectivity in substitutions. For bioactivity, the rigid structure enhances target selectivity by minimizing off-target interactions, as seen in similar spirocyclic derivatives .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
